molecular formula C18H22N2O B13373756 2-(2-Methylphenoxy)-3-(1-piperidinylmethyl)pyridine

2-(2-Methylphenoxy)-3-(1-piperidinylmethyl)pyridine

Cat. No.: B13373756
M. Wt: 282.4 g/mol
InChI Key: LRRNYCJASOPBOU-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)-3-(1-piperidinylmethyl)pyridine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a 2-methylphenoxy group and a piperidinylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenoxy)-3-(1-piperidinylmethyl)pyridine typically involves the following steps:

    Formation of the 2-methylphenoxy group: This can be achieved by reacting 2-methylphenol with an appropriate halogenated pyridine derivative under basic conditions.

    Introduction of the piperidinylmethyl group: The piperidinylmethyl group can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenoxy)-3-(1-piperidinylmethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenated intermediates and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Methylphenoxy)-3-(1-piperidinylmethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenoxy)-3-(1-piperidinylmethyl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-2-methylphenoxy)-N-(4-(1-piperidinyl)phenyl)acetamide: Similar structure but with a chloro group instead of a methyl group.

    2-(2-Methyl-1-piperidinyl)-1-phenylethanol: Contains a phenylethanol group instead of a pyridine ring.

Uniqueness

2-(2-Methylphenoxy)-3-(1-piperidinylmethyl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

2-(2-methylphenoxy)-3-(piperidin-1-ylmethyl)pyridine

InChI

InChI=1S/C18H22N2O/c1-15-8-3-4-10-17(15)21-18-16(9-7-11-19-18)14-20-12-5-2-6-13-20/h3-4,7-11H,2,5-6,12-14H2,1H3

InChI Key

LRRNYCJASOPBOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=CC=N2)CN3CCCCC3

Origin of Product

United States

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